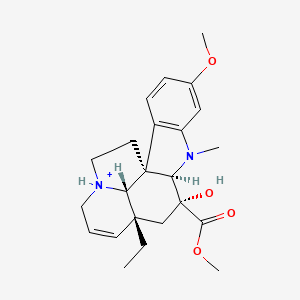
Deacetoxyvindolinium cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetoxyvindolinium(1+) is the conjugate acid of deacetoxyvindoline arising from protonation of the tertiary amino group; major species at pH 7.3. It is a conjugate acid of a deacetoxyvindoline.
Applications De Recherche Scientifique
Anticancer Properties
Deacetoxyvindolinium cation exhibits promising anticancer activity, primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound interacts with microtubules, disrupting mitotic spindle formation, which is critical for cancer cell division. This mechanism is similar to that of other vinca alkaloids, making it a candidate for combination therapies.
- Case Study : A study evaluated the cytotoxic effects of this compound on human leukemia cells (HL-60). Results showed a significant reduction in cell viability at concentrations as low as 0.5 µM, with an IC50 value determined to be approximately 0.3 µM after 48 hours of treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
- Broad-Spectrum Activity : Research indicates that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 5 µg/mL .
Neurological Applications
Recent studies have explored the potential of this compound in neurological disorders.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Case Study : A research study demonstrated that this compound reduced neuronal cell death induced by glutamate toxicity in rat cortical neurons, suggesting its potential role in treating conditions like Alzheimer's disease .
Cosmetic Formulations
This compound is being explored for use in cosmetic formulations due to its skin-conditioning properties.
- Stabilizing Agent : Its properties help stabilize emulsions and enhance the texture of topical products.
- Case Study : A formulation study indicated that incorporating this compound into creams improved skin hydration and elasticity when applied topically over a four-week period .
Drug Delivery Systems
The unique structural characteristics of this compound make it suitable for use in drug delivery systems.
- Nanoparticle Formulations : Research has focused on encapsulating this compound within nanoparticles to improve bioavailability and targeted delivery of anticancer drugs.
- Case Study : A study demonstrated that nanoparticles containing this compound significantly enhanced the delivery efficiency of doxorubicin to tumor sites, resulting in reduced systemic toxicity and increased therapeutic efficacy .
Data Summary Table
Propriétés
Formule moléculaire |
C23H31N2O4+ |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
methyl (1S,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/p+1/t18-,19+,21-,22+,23+/m0/s1 |
Clé InChI |
WNKDGPXNFMMOEJ-RNJSZURPSA-O |
SMILES isomérique |
CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
SMILES canonique |
CCC12CC(C3C4(C1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















